4-Methyl-2-(((1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)methyl)thio)thiazole
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Overview
Description
4-Methyl-2-(((1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)methyl)thio)thiazole is a complex organic compound featuring a thiazole ring substituted with a methyl group and a piperidine ring attached to a trifluoromethylphenylsulfonyl group
Mechanism of Action
Target of Action
Similar compounds have been found to act as peroxisome proliferator-activated receptor agonists .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its target receptors and induce a conformational change, leading to the activation or inhibition of the receptor’s function .
Biochemical Pathways
If it acts as a peroxisome proliferator-activated receptor agonist, it could potentially influence lipid metabolism, glucose homeostasis, and inflammatory responses .
Result of Action
If it acts as a peroxisome proliferator-activated receptor agonist, it could potentially regulate gene expression, leading to changes in cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(((1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)methyl)thio)thiazole typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone under acidic conditions.
Attachment of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with a suitable electrophile.
Introduction of the Trifluoromethylphenylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using a trifluoromethylphenylsulfonyl chloride in the presence of a base such as triethylamine.
Final Assembly: The final compound is assembled by coupling the thiazole and piperidine intermediates through a thioether linkage, typically using a thiol and an alkyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Catalysts and Optimized Conditions: Use of catalysts and optimized reaction conditions to increase efficiency and reduce costs.
Purification Techniques: Advanced purification techniques such as crystallization, distillation, and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The aromatic ring and the piperidine nitrogen can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions vary depending on the specific substitution but often involve bases or acids to facilitate the reaction.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Reduced Sulfides: From reduction reactions.
Substituted Derivatives: From various substitution reactions, leading to a range of functionalized products.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use in catalytic processes due to its unique functional groups.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes, making it a candidate for drug development.
Receptor Binding: Studied for its ability to bind to certain biological receptors, influencing cellular processes.
Medicine
Drug Development: Explored for its potential therapeutic effects, particularly in targeting diseases involving the central nervous system or inflammatory pathways.
Industry
Material Science:
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-(((1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)methyl)thio)thiazole: shares similarities with other thiazole derivatives and piperidine-based compounds.
Trifluoromethylphenylsulfonyl Derivatives: Compounds with similar sulfonyl groups exhibit comparable chemical reactivity and biological activity.
Uniqueness
Functional Group Combination: The unique combination of a thiazole ring, piperidine ring, and trifluoromethylphenylsulfonyl group sets it apart from other compounds.
Biological Activity: Its specific interactions with biological targets may offer distinct therapeutic advantages over similar compounds.
Properties
IUPAC Name |
4-methyl-2-[[1-[3-(trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]methylsulfanyl]-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N2O2S3/c1-12-10-25-16(21-12)26-11-13-5-7-22(8-6-13)27(23,24)15-4-2-3-14(9-15)17(18,19)20/h2-4,9-10,13H,5-8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXHOKHFUAWPXTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SCC2CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N2O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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